4-methoxy-N,N-dimethylbenzenecarbothioamide

Description

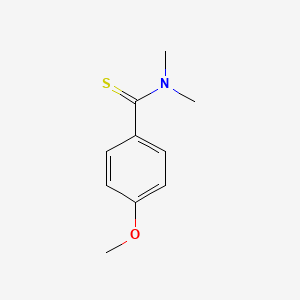

4-methoxy-N,N-dimethylbenzenecarbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a methoxy group at the para position and two methyl groups on the nitrogen atom

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

4-methoxy-N,N-dimethylbenzenecarbothioamide |

InChI |

InChI=1S/C10H13NOS/c1-11(2)10(13)8-4-6-9(12-3)7-5-8/h4-7H,1-3H3 |

InChI Key |

DSGZADFUTPZEMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N,N-dimethylbenzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thioamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N,N-dimethylbenzenecarbothioamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N,N-dimethylbenzenecarbothioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-methoxy-N,N-dimethylbenzylamine

- 4-methoxy-N-(4-methylbenzyl)benzamide

- 4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide

Uniqueness

4-methoxy-N,N-dimethylbenzenecarbothioamide is unique due to its specific substitution pattern and the presence of the thioamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

4-Methoxy-N,N-dimethylbenzenecarbothioamide is a sulfur-containing organic compound notable for its unique structural features, including a methoxy group and dimethylamino substituents on a benzene ring. Its chemical formula and functional groups contribute to its diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, synthesis methods, and interaction studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Functional Groups : Methoxy, Dimethylamine, Thiocarbonyl

The presence of the thiocarbonyl functional group is significant as it influences the compound's reactivity and biological interactions.

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates that it may have anticancer effects, potentially inhibiting tumor growth through various mechanisms.

Comparative Biological Activity

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Methoxy, Dimethylamine, Thiocarbonyl | Antimicrobial, Anticancer |

| N,N-Dimethylbenzamide | Dimethylamine | Limited biological activity |

| Methylthioacetamide | Thioamide | Antimicrobial potential |

| 4-Methoxybenzenesulfonamide | Methoxy, Sulfonamide | Antibacterial properties |

This table illustrates how the combination of functional groups in this compound contributes to its distinctive properties and potential applications in medicinal chemistry.

Synthesis Methods

Several methods have been reported for synthesizing this compound. These methods emphasize the compound's versatility and accessibility for research purposes. Common synthesis approaches include:

- Nucleophilic Substitution Reactions : Utilizing thiocarbonyl derivatives to form the desired carbothioamide.

- Condensation Reactions : Combining appropriate amines with carbonyl compounds under acidic or basic conditions to yield the target compound.

Case Studies and Research Findings

Recent studies have focused on understanding the interactions of this compound within biological systems. Key findings include:

- Mechanism of Action : Investigations into how the compound interacts with cellular targets suggest that it may disrupt cellular processes critical for microbial survival and cancer cell proliferation.

- In Vivo Studies : Animal models have demonstrated promising results in reducing tumor sizes and exhibiting lower toxicity compared to conventional treatments.

These studies are crucial for elucidating the therapeutic potential of this compound and paving the way for future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.